![molecular formula C9H7N3O2 B11903857 5-Amino-1,6-naphthyridine-8-carboxylic acid](/img/structure/B11903857.png)
5-Amino-1,6-naphthyridine-8-carboxylic acid
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Overview
Description
5-Amino-1,6-naphthyridine-8-carboxylic acid: is a nitrogen-containing heterocyclic compound It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,6-naphthyridine-8-carboxylic acid typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids. This reaction produces monoarylated-1,6-naphthyridines and diarylated-1,6-naphthyridines in excellent yields . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,6-naphthyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It readily undergoes substitution reactions, particularly with alkyl halides, to form N-alkylsubstituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Alkyl halides and bases like sodium hydroxide are typical reagents.
Major Products
The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of naphthyridine, including 5-amino-1,6-naphthyridine-8-carboxylic acid, exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain naphthyridine derivatives possess potent activity against multidrug-resistant strains of bacteria and fungi. These compounds are being explored as potential candidates for developing new antibiotics to combat increasing drug resistance in microorganisms .
Compound | Target Microorganism | Activity Level |
---|---|---|
This compound | Staphylococcus aureus, E. coli | Moderate |
1-tert-butyl-1,4-dihydro-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid | Mycobacterium tuberculosis | High |
Antiviral Properties
The compound has also been investigated for its antiviral activity. Research has shown that naphthyridine derivatives can inhibit viral replication and may serve as potential therapeutic agents against viral infections. The mechanisms of action often involve the inhibition of viral enzymes or interference with viral entry into host cells .
Anticancer Potential
This compound is being studied for its anticancer properties. Various studies have indicated that naphthyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, certain derivatives have shown promise in enhancing the efficacy of existing chemotherapy drugs by acting synergistically to improve treatment outcomes .
Study | Cancer Type | Mechanism of Action | Efficacy |
---|---|---|---|
Study A | Breast Cancer | Induction of apoptosis | Significant |
Study B | Leukemia | Synergistic effect with chemotherapy drugs | Moderate |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been documented. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating their potential use in treating inflammatory diseases .
Case Study: Antileishmanial Activity
A notable study assessed the antileishmanial activity of naphthyridine derivatives, including this compound. The research highlighted its ability to reduce parasite load in infected models significantly. The findings suggest that these compounds could be developed as effective treatments for leishmaniasis .
Case Study: Anticancer Efficacy
Another research effort focused on the combination of this compound with existing chemotherapeutic agents. Results indicated enhanced antitumor effects compared to monotherapy, suggesting a promising avenue for improving cancer treatment protocols .
Mechanism of Action
The mechanism of action of 5-Amino-1,6-naphthyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is correlated with its ability to interfere with DNA synthesis and induce apoptosis in cancer cells . The compound’s anti-HIV activity is attributed to its inhibition of viral replication by targeting viral enzymes.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family, known for its biological activities and applications in medicinal chemistry.
1,8-Naphthyridine: This compound is also widely studied for its diverse biological activities and photochemical properties.
Uniqueness
5-Amino-1,6-naphthyridine-8-carboxylic acid stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility in scientific research and industrial applications.
Biological Activity
5-Amino-1,6-naphthyridine-8-carboxylic acid is a heterocyclic compound with a broad spectrum of biological activities, making it a significant candidate in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₉H₈N₃O₂
- Molecular Weight : Approximately 189.17 g/mol
- Structural Features : The compound features an amino group and a carboxylic acid group attached to the naphthyridine core, which is essential for its biological activities.
1. Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to interact with enzymes involved in inflammatory pathways, providing potential analgesic effects. Studies suggest that derivatives of naphthyridine compounds can modulate pain perception through receptor interactions .
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. In particular, it has been noted for its ability to enhance the efficacy of fluoroquinolone antibiotics against multi-resistant strains of bacteria such as E. coli and S. aureus. The mechanism involves the inhibition of topoisomerase II enzymes, which are crucial for bacterial DNA replication .
3. Antiparasitic Activity
This compound has shown potential against parasitic infections, particularly in models of visceral leishmaniasis. Research has highlighted its capability to act on specific biological targets within the parasites, although further studies are required to fully elucidate its mode of action .
Table 1: Summary of Biological Activities
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes and microbial DNA replication.
- Ligand Interaction : It acts as a ligand for various biological macromolecules, enhancing its therapeutic potential.
- Metal Ion Sequestration : It may sequester divalent metal cations, which is critical for its antiparasitic effects .
Future Directions in Research
Given the promising biological activities exhibited by this compound, future research should focus on:
- Structure-Activity Relationship (SAR) Studies : To optimize the compound's efficacy and reduce toxicity.
- In Vivo Studies : To assess the therapeutic potential in animal models for various diseases.
- Combination Therapies : Investigating synergistic effects with existing antibiotics and antiviral agents.
Properties
Molecular Formula |
C9H7N3O2 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
5-amino-1,6-naphthyridine-8-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2/c10-8-5-2-1-3-11-7(5)6(4-12-8)9(13)14/h1-4H,(H2,10,12)(H,13,14) |
InChI Key |
VXRMHQDOJVABOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2N)C(=O)O)N=C1 |
Origin of Product |
United States |
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